molecular formula C10H16O6 B12333751 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate CAS No. 2006277-91-2

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate

Cat. No.: B12333751
CAS No.: 2006277-91-2
M. Wt: 232.23 g/mol
InChI Key: KMAPLIHGFWDDNU-UHFFFAOYSA-N
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Description

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H16O6 and a molecular weight of 232.23 g/mol. It is also known by its IUPAC name, 2-O-ethyl 1-O,1-O-dimethyl propane-1,1,2-tricarboxylate. This compound is a useful research chemical and is often used as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate typically involves the esterification of propane-1,1,2-tricarboxylic acid with ethanol and methanol under acidic conditions. The reaction is carried out by heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Propane-1,1,2-tricarboxylic acid and ethanol/methanol.

    Reduction: Corresponding alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and other proteins, potentially affecting their activity and function.

Comparison with Similar Compounds

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate can be compared with other similar compounds, such as:

    Propane-1,1,2-tricarboxylic acid: The parent compound from which it is derived.

    1,1-Dimethyl 2-(1-Methoxy-1-oxomethyl)propane-1,1-dicarboxylate: A similar compound with a methoxy group instead of an ethoxy group.

    1,1-Dimethyl 2-(1-Propoxy-1-oxomethyl)propane-1,1-dicarboxylate: A similar compound with a propoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity and interactions with other molecules.

Biological Activity

1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate (CAS Number: 2006277-91-2) is a compound with potential biological activity that has garnered attention in various fields of research, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₀H₁₆O₆
  • Molecular Weight : 232.23 g/mol
  • Structure : The compound features two carboxylate groups and an ethoxy side chain, which may influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives of dicarboxylates similar to this compound. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus through disk diffusion assays. The results indicated that these compounds could inhibit microbial growth effectively.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that certain derivatives exhibit significant cytotoxic effects. For example, a study demonstrated that compounds with similar dicarboxylate structures induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may possess anticancer properties worth exploring further.

Case Study: Antimicrobial Efficacy

A study published in Phytochemistry examined the antimicrobial efficacy of various dicarboxylates against pathogenic microorganisms. The study utilized a concentration range of 50 to 200 µg/mL, revealing that compounds similar to this compound exhibited zones of inhibition ranging from 10 mm to 25 mm against Candida albicans and Aspergillus niger.

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Compound A5010
Compound B10015
Compound C20025

Case Study: Cytotoxic Effects on Cancer Cells

In another study focusing on the cytotoxic effects of dicarboxylates, researchers treated human breast cancer cells with varying concentrations of a compound structurally related to this compound. The results indicated a dose-dependent increase in cell death:

Concentration (µM)% Cell Viability
0100
1085
5065
10040

The proposed mechanisms by which dicarboxylates exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as enzyme inhibitors in metabolic pathways.
  • Induction of Apoptosis : The activation of caspase cascades leading to programmed cell death has been observed in vitro.

Properties

CAS No.

2006277-91-2

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

2-O-ethyl 1-O,1-O-dimethyl propane-1,1,2-tricarboxylate

InChI

InChI=1S/C10H16O6/c1-5-16-8(11)6(2)7(9(12)14-3)10(13)15-4/h6-7H,5H2,1-4H3

InChI Key

KMAPLIHGFWDDNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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